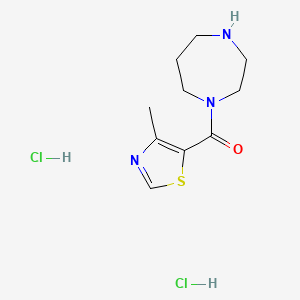![molecular formula C6H5BrN4 B1443150 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 882521-63-3](/img/structure/B1443150.png)
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Descripción general
Descripción
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a chemical compound with the empirical formula C6H5BrN4 . It has a molecular weight of 213.03 . This compound is typically sold in solid form .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, can be achieved through several methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers . Another method involves the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis
The molecular structure of 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be represented by the SMILES stringNc1nc2cc(Br)ccn2n1 . Further analysis of the molecular structure can be performed using computational chemistry software packages . Chemical Reactions Analysis
The chemical reactions involving 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be quite complex. For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .Physical And Chemical Properties Analysis
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a solid compound . Its empirical formula is C6H5BrN4 and it has a molecular weight of 213.03 .Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- 1,2,4-triazolo compounds have been synthesized and studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
- The structure–activity relationship of biologically important 1,2,4-triazolo compounds has profound importance in drug design, discovery, and development .
-
Organic Chemistry
- A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo pyridines under microwave conditions has been established .
- This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
-
Pharmaceutical Chemistry
- 1,2,4-triazolo[1,5-a]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs like GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized .
- Compound LY3104607 is a GPR40 receptor inhibitor . These compounds are also used in the design of efficient light-emitting materials for phosphorescent OLED devices .
-
Synthetic Chemistry
- A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .
- 2-Aminopyridine and nitriles were used as starting compounds for the preparation of [1,2,4]triazolo[1,5-a]pyridines . The reaction can also be carried out in the presence of the heterogeneous catalyst CuOx–ZnO/Al2O3–TiO2 .
-
Pharmaceutical Research
- Fatty acid-binding proteins (FABPs), specifically FABP4 and FABP5, have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . Compounds with a 1,2,4-triazolo backbone could potentially be used in the development of drugs targeting these proteins .
-
Cancer Research
Direcciones Futuras
The future directions for research on 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine and similar compounds are likely to be influenced by their potential applications. As mentioned earlier, [1,2,4]triazolo[1,5-a]pyridine derivatives have been used in the design of drugs and efficient light-emitting materials for phosphorescent OLED devices . Therefore, future research may focus on exploring new applications for these compounds in medicine and technology.
Propiedades
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYYXZOMYRSLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712398 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
CAS RN |
882521-63-3 | |
| Record name | 7-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)




![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)


